molecular formula C22H18O6 B2669816 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- CAS No. 664366-22-7

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-

Cat. No.: B2669816
CAS No.: 664366-22-7
M. Wt: 378.38
InChI Key: BBJAQOIEFXBQDG-UHFFFAOYSA-N
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Description

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- is a complex organic compound with the molecular formula C15H12O5 It is known for its unique structure, which includes a furobenzopyran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo3,2-gbenzopyran-6-acetic acid,3,5-dimethyl-7-oxo-
  • 7H-Furo3,2-gbenzopyran-6-carboxylic acid,7-oxo-

Uniqueness

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo- stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its biological activity compared to similar compounds.

3,2-gbenzopyran-6-acetic acid,3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-11-15-8-17-18(13-5-4-6-14(7-13)26-3)10-27-20(17)12(2)21(15)28-22(25)16(11)9-19(23)24/h4-8,10H,9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJAQOIEFXBQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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